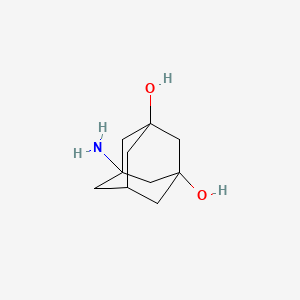
5-Aminoadamantane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminoadamantane-1,3-diol is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
Antiviral Properties:
5-Aminoadamantane-1,3-diol has been studied for its potential antiviral activities. Adamantane derivatives have historically been recognized for their efficacy against influenza viruses. The compound’s structure allows it to interact with viral proteins, inhibiting their function and thereby preventing viral replication. Similar compounds like amantadine have shown effectiveness against influenza A virus, suggesting that this compound may exhibit comparable properties .
Neuroprotective Effects:
Research indicates that adamantane derivatives can provide neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to penetrate the central nervous system (CNS) makes it a candidate for further exploration as a therapeutic agent aimed at mitigating neurodegeneration .
Enzyme Inhibition:
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features may allow it to interact effectively with various biological macromolecules, providing a basis for the development of drugs targeting specific enzymes involved in disease processes .
Chemical Synthesis Applications
Building Block for Organic Synthesis:
this compound serves as an important building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, including oxidation and substitution reactions. This versatility allows chemists to create more complex organic molecules and polymers .
Catalyst Development:
Due to its unique structural properties, this compound has been utilized in the development of catalysts for organic reactions. The rigidity and stability of the adamantane framework enhance the performance of catalysts in various chemical transformations .
Material Science Applications
Nanomaterials:
The compound's adamantane structure is advantageous in the field of nanotechnology. It can be incorporated into nanomaterials to enhance their mechanical properties or to serve as a scaffold for other functional groups. This application is particularly relevant in developing advanced materials with specific electronic or optical properties .
Polymeric Materials:
this compound can also be used in the synthesis of polymeric materials that exhibit improved thermal stability and mechanical strength. The incorporation of adamantane derivatives into polymers can lead to materials that are more resistant to degradation under various environmental conditions .
Case Studies
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
5-aminoadamantane-1,3-diol |
InChI |
InChI=1S/C10H17NO2/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,12-13H,1-6,11H2 |
Clé InChI |
OTHKXWALZCWLGM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3(CC1(CC(C2)(C3)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















